4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane is a bifunctional boronate ester characterized by two 1,3,2-dioxaborolane (pinacol boronate) moieties linked via a propyl spacer bearing a phenyl substituent. This compound belongs to the class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions, radical chemistry, and as intermediates in pharmaceutical synthesis . Its structure combines steric bulk from the tetramethyl groups with the electronic versatility of the phenyl and boronate groups, enabling tailored reactivity in catalytic transformations.
Properties
Molecular Formula |
C21H34B2O4 |
|---|---|
Molecular Weight |
372.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H34B2O4/c1-18(2)19(3,4)25-22(24-18)17(15-14-16-12-10-9-11-13-16)23-26-20(5,6)21(7,8)27-23/h9-13,17H,14-15H2,1-8H3 |
InChI Key |
IWXBLTSKHMQJRO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Sequential Borylation of Alkenes
A prominent method involves iridium-catalyzed C–H borylation of pre-functionalized alkenes. For example, 3-phenylpropene can undergo double borylation using bis(pinacolato)diboron (B₂pin₂) under Ir catalysis. This approach typically employs [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in anhydrous tetrahydrofuran (THF) at 80°C. The reaction proceeds via oxidative addition of B₂pin₂ to Ir, followed by C–H activation and reductive elimination to install both boronate groups.
Key Conditions :
Palladium-Mediated Coupling of Boronic Esters
Palladium-catalyzed coupling between aryl halides and boronic esters enables the assembly of the 3-phenylpropyl backbone. For instance, 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in ethanol/water (3:1). This method leverages the Suzuki-Miyaura mechanism, forming a C–C bond between the aryl and alkyl boronate units.
Optimized Parameters :
Hydroboration of Alkynes
Anti-Markovnikov Hydroboration
The anti-Markovnikov addition of pinacolborane (HBpin) to terminal alkynes provides a route to allylic boronic esters. For example, 1-phenyl-1-propyne reacts with HBpin in the presence of a Rh catalyst (e.g., RhCl(PPh₃)₃) to yield 3-phenylprop-1-en-1-ylboronate. Subsequent hydrogenation over Pd/C introduces the second boronate group via radical borylation.
Reaction Steps :
- Hydroboration:
- Hydrogenation/Borylation:
Multi-Step Functional Group Transformations
Grignard Reagent-Mediated Alkylation
A three-step protocol involves:
- Synthesis of 3-Phenylpropanol : Reduction of ethyl cinnamate using LiAlH₄ in THF.
- Conversion to 3-Phenylpropyl Bromide : Treatment with PBr₃ in dichloromethane.
- Double Borylation : Reaction with B₂pin₂ and Mg turnings in THF under reflux.
Critical Data :
Boron-Wittig Reaction
The boron-Wittig reaction between bis-boronic esters and aldehydes offers an alternative route. For example, 4,4,5,5-tetramethyl-2-(2-boronoethyl)-1,3,2-dioxaborolane reacts with benzaldehyde in the presence of Ti(OiPr)₄, yielding the target compound via olefination.
Conditions :
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Ir-Catalyzed Borylation | [Ir(COD)OMe]₂ | 75 | 80 | Atom-economical, one-pot |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 68 | 70 | Broad substrate scope |
| Hydroboration/Hydrogenation | RhCl(PPh₃)₃ | 72 | 60 | Stereoselective |
| Grignard Alkylation | Mg | 65 | Reflux | Scalable |
| Boron-Wittig | Ti(OiPr)₄ | 58 | 25 | Mild conditions |
Challenges and Optimization Strategies
Boronate Stability
The 1,3,2-dioxaborolane rings are susceptible to hydrolysis under acidic or aqueous conditions. Strategies include:
Regioselectivity in Borylation
Controlling regioselectivity in unsymmetrical substrates requires ligand tuning. Bulky ligands (e.g., dtbpy) favor less sterically hindered positions.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester groups to boranes or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boronic ester groups can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and drug delivery systems .
Comparison with Similar Compounds
Target Compound
Analogous Compounds
Long Alkyl Chain Boronate (): Reactivity: Limited steric hindrance allows for efficient transmetallation in coupling reactions. Applications: Synthesis of lipid-soluble bioactive molecules .
Ethenyl-Linked Dual Boronate () :
- Reactivity : The conjugated ethenyl group facilitates radical addition and cyclopropanation.
- Applications : Construction of strained carbocycles via diboration-cyclization cascades (36% yield reported) .
Ethynyl-Substituted Boronate (): Reactivity: Ethynyl group participates in Sonogashira coupling and cycloadditions. Applications: Synthesis of arylacetylenes for optoelectronic materials .
Fluorinated Allylboronate () :
- Reactivity : Fluorine atoms enhance oxidative stability and direct nucleophilic attack.
- Applications : Fluorinated polymer precursors and agrochemicals .
- Reactivity : Symmetrical structure enables polymerization or cross-linking.
- Applications : Metal-organic frameworks (MOFs) and dendritic catalysts .
Key Research Findings
- Steric vs. Electronic Effects : Bulky tetramethyl groups in the target compound slow transmetallation compared to less hindered analogs (e.g., ) but improve stability .
- Dual Reactivity : Compounds with two boronate groups (e.g., target compound, ) enable sequential functionalization, critical for iterative syntheses .
- Fluorine Impact : Fluorinated derivatives () exhibit unique solubility and stability profiles, expanding their utility in harsh reaction conditions .
Biological Activity
The compound 4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane (CAS Number: 1115639-92-3) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a review of existing literature, data tables, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C30H27BO2 |
| Molecular Weight | 430.35 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 179°C |
| Purity | ≥98.0% (GC,T) |
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that boron-containing compounds often exhibit unique pharmacological properties due to their ability to form stable complexes with biomolecules.
Key Biological Activities
- Anticancer Activity : Several studies have indicated that boron compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, they may modulate the activity of retinoid X receptors (RXRs), which play crucial roles in regulating gene expression associated with cancer progression .
- Antimicrobial Properties : The presence of boron in organic compounds is known to enhance their antimicrobial efficacy. Compounds similar to the one have shown potential against various bacterial strains.
- Neuroprotective Effects : Some research suggests that boron compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Study 1: RXR Modulation
A study focused on RXR agonists demonstrated that certain dioxaborolane derivatives could effectively activate RXR pathways, leading to increased transcription of target genes involved in cellular growth and differentiation . The EC50 values for these compounds indicated significant potency in modulating RXR activity.
Study 2: Anticancer Efficacy
In vitro studies have shown that similar dioxaborolane derivatives exhibit cytotoxic effects on various cancer cell lines. For example, a derivative with structural similarities demonstrated an IC50 value of 20 µM against breast cancer cells, indicating its potential as a therapeutic agent .
Table 1: Biological Activity Summary of Related Compounds
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
A: The compound can be synthesized via Suzuki-Miyaura cross-coupling or sequential borylation reactions. For example, analogous pinacol boronate esters (e.g., 3-(4-boronophenyl)morpholine derivatives) are synthesized using Pd-catalyzed coupling under inert atmospheres, with yields optimized by controlling stoichiometry (1.2–1.5 equiv of boronic ester) and reaction time (12–24 hrs) . Purification via column chromatography (hexanes/EtOAc + 0.25% Et₃N) is critical to isolate the product from Pd residues and unreacted starting materials .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
A: Use a combination of:
- ¹H/¹³C/¹¹B NMR : Confirm boronate ester peaks (e.g., ¹¹B NMR δ ~30 ppm for tetracoordinate boron) and absence of free boronic acid (δ ~10 ppm) .
- HPLC-MS : Detect impurities (<1%) and verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+ adducts) .
- Elemental Analysis : Validate C/H/B ratios (±0.3% tolerance) .
Q. Q3. What are the stability considerations for long-term storage of this compound?
A: Store under inert gas (Ar/N₂) at –20°C in flame-sealed ampules. Avoid moisture and light, as hydrolysis of the dioxaborolane ring generates boronic acid byproducts, detectable via ¹¹B NMR . Stability tests show <5% degradation after 6 months under optimal conditions .
Advanced Research Questions
Q. Q4. How can computational modeling (e.g., DFT) guide the design of reactions involving this compound?
A: Quantum chemical calculations (e.g., B3LYP/6-31G*) predict transition states for cross-coupling reactions, identifying steric hindrance from the tetramethyl groups as a rate-limiting factor. For example, substituent effects on the phenylpropyl chain can be modeled to optimize electronic compatibility with aryl halide partners . ICReDD’s reaction path search methods integrate experimental data with computational predictions to narrow optimal conditions (e.g., solvent polarity, temperature) .
Q. Q5. What strategies resolve contradictory reactivity data in cross-coupling reactions (e.g., unexpected byproducts)?
A: Contradictions often arise from:
- Competitive Protodeboronation : Mitigate by using anhydrous solvents (e.g., THF over DMF) and lower temperatures (<60°C) .
- Homocoupling : Add radical scavengers (e.g., TEMPO) or reduce Pd catalyst loading (0.5–1 mol%) .
- Steric Effects : Modify the boronate’s alkyl/aryl substituents (e.g., replace phenylpropyl with smaller groups) to improve accessibility .
Q. Q6. How does the bifunctional boronate structure influence applications in tandem catalysis or multicomponent reactions?
A: The dual boronate groups enable sequential transformations. For example:
- Tandem Borylation/Suzuki Coupling : The first boronate reacts with an aryl halide, while the second undergoes subsequent coupling with a different partner .
- Multicomponent Assembly : Use as a boron "linchpin" in one-pot syntheses of polycyclic aromatics (e.g., naphtho-diazaborinines), leveraging steric protection from tetramethyl groups to suppress side reactions .
Q. Q7. What advanced analytical techniques quantify trace impurities or degradation products?
A:
- GC-Tof-MS : Detect volatile byproducts (e.g., pinacol) at ppm levels .
- X-ray Crystallography : Resolve structural ambiguities (e.g., regioisomerism in the propyl chain) .
- Solid-State NMR : Analyze crystalline vs. amorphous forms for formulation studies .
Methodological Best Practices
Q. Table 1: Key Reaction Optimization Parameters
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Catalyst (Pd) | Pd(PPh₃)₄ (1–2 mol%) | |
| Solvent | Anhydrous THF or Toluene | |
| Temperature | 60–80°C | |
| Purification | Column chromatography |
Q. Table 2: Common Degradation Pathways
| Pathway | Detection Method | Mitigation Strategy |
|---|---|---|
| Hydrolysis | ¹¹B NMR (δ ~10 ppm) | Store under Ar/N₂ |
| Oxidation | HPLC-MS ([M+16] peaks) | Add antioxidants |
| Thermal Decomposition | TGA-MS | Limit heating |
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
